molecular formula C7H13NO2 B554703 2-(Piperidin-4-yl)acetic acid CAS No. 51052-78-9

2-(Piperidin-4-yl)acetic acid

Cat. No. B554703
CAS RN: 51052-78-9
M. Wt: 143,19*36,45 g/mole
InChI Key: YFNOTMRKVGZZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642378B2

Procedure details

A mixture of intermediate (24) (0.000084 mol), PyBOP (0.00017 mol) and triethylamine (0.5 ml) in DCM (5 ml) was stirred for 60 minutes at room temperature. Methyl hydroxyacetate (0.0001 mol) was added and the reaction mixture was stirred for 3 hours at 40° C., then over the weekend at room temperature. Water (2 ml) was added. The mixture was stirred for 15 minutes, then filtered through Extrelut™ and the organic filtrate was evaporated. The residue was purified by HPLC. The product fractions were collected and the solvent was evaporated, yielding 4-piperidineacetic acid, α-phenyl-1-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]-phenyl]-, 2-methoxy-2-oxoethyl ester (compound 20).
Name
intermediate ( 24 )
Quantity
8.4e-05 mol
Type
reactant
Reaction Step One
Name
Quantity
0.00017 mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0001 mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C1([CH:8]([CH:12]2[CH2:17][CH2:16][N:15](C3C=CC(NC(C4C=CC=CC=4C4C=CC(C(F)(F)F)=CC=4)=O)=CC=3)[CH2:14][CH2:13]2)[C:9]([OH:11])=[O:10])C=CC=CC=1.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C.OCC(OC)=O>C(Cl)Cl.O>[NH:15]1[CH2:16][CH2:17][CH:12]([CH2:8][C:9]([OH:11])=[O:10])[CH2:13][CH2:14]1 |f:0.1,2.3|

Inputs

Step One
Name
intermediate ( 24 )
Quantity
8.4e-05 mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(C(=O)O)C1CCN(CC1)C1=CC=C(C=C1)NC(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.00017 mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.0001 mol
Type
reactant
Smiles
OCC(=O)OC
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 60 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 hours at 40° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through Extrelut™
CUSTOM
Type
CUSTOM
Details
the organic filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
N1CCC(CC1)CC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.